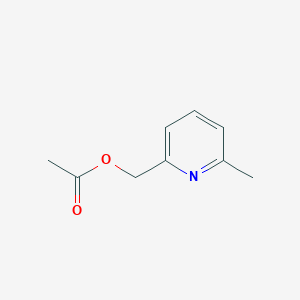

(6-Methylpyridin-2-yl)methyl acetate

説明

Structure

3D Structure

特性

IUPAC Name |

(6-methylpyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-4-3-5-9(10-7)6-12-8(2)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNXOHYTSIFSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303004 | |

| Record name | (6-methylpyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13287-64-4 | |

| Record name | 2-Pyridinemethanol, 6-methyl-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 155723 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13287-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-methylpyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methylpyridin 2 Yl Methyl Acetate and Its Derivatives

Established Synthetic Pathways to (6-Methylpyridin-2-yl)methyl Acetate (B1210297)

Conventional methods for synthesizing (6-Methylpyridin-2-yl)methyl acetate rely on fundamental organic reactions that are widely practiced in chemical laboratories.

The most direct and common method for synthesizing this compound is through Fischer-Speier esterification. This reaction involves treating the corresponding alcohol, (6-Methylpyridin-2-yl)methanol, with acetic acid in the presence of a strong acid catalyst.

The general mechanism begins with the protonation of the carbonyl oxygen of acetic acid by the catalyst (commonly H₂SO₄ or TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol, (6-Methylpyridin-2-yl)methanol, then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the product, the alcohol is often used in excess or water is removed as it forms. masterorganicchemistry.com A similar procedure is used for the synthesis of related pyridine (B92270) esters, such as reacting 2-(6-aminopyridin-3-yl)acetic acid hydrochloride with methanol (B129727) and a sulfuric acid catalyst under reflux conditions. chemicalbook.com

Key Reactants for Esterification:

(6-Methylpyridin-2-yl)methanol

Acetic Acid

Acid Catalyst (e.g., Sulfuric Acid)

An alternative established pathway involves the use of a more reactive carboxylic acid derivative, such as acetyl chloride. This method is particularly useful when the corresponding carboxylic acid is unreactive or when milder reaction conditions are required. In this approach, (6-Methylpyridin-2-yl)methanol is reacted with acetyl chloride.

The reaction typically proceeds rapidly at room temperature. A non-nucleophilic base, such as pyridine or triethylamine, is commonly added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed. ukm.edu.my This prevents the potential for acid-catalyzed side reactions. This acyl chloride method has been successfully employed in the synthesis of a series of monoamide isomers of pyridine derivatives, where an acyl chloride precursor was reacted with an aminopyridine to achieve yields between 70-88%. ukm.edu.mynih.gov

Table 1: Comparison of Established Synthesis Routes

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | (6-Methylpyridin-2-yl)methanol, Acetic Acid, Acid Catalyst (H₂SO₄) | Reflux | Inexpensive reagents | Equilibrium reaction, may require water removal |

| Acyl Chloride Route | (6-Methylpyridin-2-yl)methanol, Acetyl Chloride, Base (e.g., Triethylamine) | Room temperature | High reactivity, generally high yield | Acetyl chloride is moisture-sensitive |

Novel and Advanced Synthetic Strategies for this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and scalable methods. These include mechanochemistry and continuous flow systems, which offer significant advantages over traditional batch processing.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, represents a significant step towards green chemistry by often eliminating the need for bulk solvents. rsc.orgyoutube.com High-speed ball-milling (HSBM) is a common technique where reactants are ground together, sometimes with a catalytic amount of a substance. rsc.org

For the synthesis of esters, including pyridine esters, mechanochemical protocols have been developed that offer rapid, solvent-free, and energy-efficient transformations at room temperature. rsc.org One such strategy involves the reaction of a carboxylic acid and an alcohol in the presence of I₂ and KH₂PO₂, which can yield the desired ester in as little as 20 minutes with yields ranging from 45% to 91%. rsc.org An alternative system using KI and P(OEt)₃ has also been reported. rsc.org These methods are part of a growing trend to use mechanochemistry to generate complex molecules like heterocycles in a more sustainable manner. youtube.comnih.gov

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including pyridine derivatives. mdpi.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. mdpi.comorganic-chemistry.org

The synthesis of pyridines and dihydropyridines has been successfully demonstrated in continuous flow reactors, including microwave flow systems. beilstein-journals.orgresearchgate.net For instance, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a flow reactor, avoiding the isolation of intermediates. beilstein-journals.org Similarly, the N-oxidation of various pyridine derivatives has been achieved with high yields (up to 99%) and significantly shorter reaction times in a packed-bed microreactor. organic-chemistry.org This system showed remarkable stability, operating for over 800 hours without loss of catalyst activity. organic-chemistry.org Such a setup could be adapted for the esterification of (6-Methylpyridin-2-yl)methanol by pumping it along with acetic acid through a heated tube packed with a solid acid catalyst.

Table 2: Advanced Synthesis Strategies

| Strategy | Principle | Reported Advantages | Potential Application to Target Compound |

|---|---|---|---|

| Mechanochemical Synthesis | Inducing reactions via mechanical force (ball-milling) | Solvent-free, rapid reaction times, energy-efficient. rsc.org | Milling (6-Methylpyridin-2-yl)methanol and acetic acid with a catalyst like I₂/KH₂PO₂. rsc.org |

| Continuous Flow | Reagents pumped through a reactor for continuous production | Enhanced safety, scalability, precise control, high efficiency. mdpi.comorganic-chemistry.org | Pumping reactants through a heated, catalyst-packed column for continuous esterification. |

Synthesis of Key Structural Derivatives and Analogs of this compound

The synthesis of structural derivatives and analogs of this compound is crucial for applications in medicinal chemistry and materials science. These syntheses often employ similar fundamental reactions but start with modified precursors.

Key derivatives can be synthesized by introducing different functional groups onto the pyridine ring or by altering the ester component. For example, the synthesis of various isomers, such as 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl esters, has been achieved through acyl chloride reactions with different substituted 2-aminopyridines. ukm.edu.mynih.gov Another related derivative, (6-methyl-pyridin-2-ylamino)-acetic acid, was synthesized via a straightforward reaction between 2-amino-6-methylpyridine (B158447) and chloroacetic acid. researchgate.net

A close analog, ethyl 6-methylpyridine-2-acetate, has been prepared by the metalation of 2,6-lutidine with potassium amide, followed by acylation with diethyl carbonate, providing a better yield than methods that proceed through the unstable carboxylic acid intermediate. orgsyn.org

Table 3: Examples of Synthesized Derivatives and Analogs

| Compound Name | Structural Difference from Parent | Precursors | Reference |

|---|---|---|---|

| Ethyl 6-methylpyridine-2-acetate | Ethyl ester instead of methyl ester | 2,6-Lutidine, Diethyl Carbonate | orgsyn.org |

| 6-(6-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester | Amide linkage and additional ester group | 6-(methoxycarbonyl)pyridine-2-carboxylic acid, 2-amino-6-methylpyridine | ukm.edu.my |

| (6-Methyl-pyridin-2-ylamino)-acetic acid | Amino linkage instead of methylene (B1212753), carboxylic acid instead of ester | 2-Amino-6-methylpyridine, Chloroacetic acid | researchgate.net |

| Methyl 2-[(6-methylpyridin-2-yl)amino]acetate | Amino linkage instead of methylene | (Not specified in search results) | uni.lu |

Pyridine Ring Modifications (e.g., Fluoro, Amino, Bromo Substitutions)

Modifications to the pyridine ring are essential for fine-tuning the electronic and steric properties of the molecule. Various substituents can be introduced onto the pyridine core to influence its reactivity and biological activity.

Amino and Substituted Amino Groups: The introduction of amino groups, such as in 2-amino-6-methylpyridine, provides a handle for further functionalization. For instance, 2-amino-6-methylpyridine can be reacted with chloroacetic acid to form (6-methyl-pyridin-2-ylamino)-acetic acid. researchgate.net This resulting carboxylic acid can then be coordinated with metal ions like copper(II) to create complexes with enhanced properties. researchgate.net Similarly, various 2-amino-N-methylpyridine isomers can be reacted with 6-(methoxycarbonyl)pyridine-2-carboxylic acid to form a series of monoamide derivatives. ukm.edu.my

Halogenation: The introduction of halogen atoms like fluorine and bromine onto the pyridine ring is a common strategy to modulate the molecule's properties. While direct halogenation of this compound is not extensively detailed in the provided results, general methods for pyridine functionalization are well-established. These methods often involve electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The resulting halogenated pyridines can serve as versatile intermediates for further synthetic transformations.

Alkylation and Arylation: The pyridine ring can be further functionalized through the introduction of alkyl or aryl groups. For example, (6-methyl-2-pyridyl)methyllithium species can be reacted with epoxides to introduce hydroxylated alkyl chains. nih.gov This approach allows for the synthesis of complex alcohol derivatives.

Acetate Moiety Transformations (e.g., to Carboxylic Acids or Alcohols)

The acetate group of this compound is a versatile functional group that can be readily transformed into other important moieties, such as carboxylic acids and alcohols.

Hydrolysis to Carboxylic Acids: The ester functionality of the acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (6-methylpyridin-2-yl)acetic acid. This transformation is a fundamental reaction in organic synthesis and provides a route to a different class of compounds with distinct chemical properties. For example, the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine and chloroacetic acid demonstrates the formation of a pyridine-containing amino acid. researchgate.net

Reduction to Alcohols: The ester can be reduced to the corresponding alcohol, (6-methylpyridin-2-yl)methanol, using common reducing agents like lithium aluminum hydride (LiAlH4). This transformation provides access to pyridyl alcohols, which are valuable building blocks in their own right. For instance, the reaction of (6-methyl-2-pyridyl)methyllithium derivatives with epoxides directly yields substituted pyridyl alcohols. nih.gov

Formation of Complex Hybrid Structures (e.g., Coumarin-Chalcone Derivatives)

The pyridine motif can be incorporated into larger, more complex molecular architectures, such as coumarin-chalcone hybrids. These hybrid structures often exhibit interesting biological activities. frontiersin.orgrsc.orgresearchgate.net The synthesis of these complex molecules typically involves multi-step reaction sequences.

A general approach for synthesizing coumarin-chalcone derivatives involves the Claisen-Schmidt condensation of a substituted 3-acetylcoumarin (B160212) with an appropriate aldehyde. frontiersin.orgnih.gov While the direct incorporation of a (6-methylpyridin-2-yl)methyl group into this specific framework is not explicitly described, the synthetic principles can be adapted. For instance, a pyridine-containing aldehyde could be condensed with an acetylcoumarin to generate a pyridine-coumarin-chalcone hybrid. The synthesis of a novel pyridine derivative from a coumarinyl chalcone (B49325) has been reported, demonstrating the feasibility of combining these heterocyclic systems. researchgate.net

| Starting Material(s) | Reagents and Conditions | Product | Reference(s) |

| 2-Amino-6-methylpyridine, Chloroacetic acid | - | (6-Methyl-pyridin-2-ylamino)-acetic acid | researchgate.net |

| 6-(Methoxycarbonyl)pyridine-2-carboxylic acid, 2-Amino-N-methylpyridine isomers | Acyl chloride reaction | Monoamide derivatives | ukm.edu.my |

| (6-Methyl-2-pyridyl)methyllithium, Epoxides | - | Substituted pyridyl alcohols | nih.gov |

| Substituted 3-acetylcoumarin, Aldehyde | Piperidine (B6355638), Ethanol, Reflux | Coumarin-chalcone derivatives | frontiersin.orgnih.gov |

| Coumarinyl Chalcone, Malononitrile | Ammonium acetate | Pyridine derivative | researchgate.net |

Optimization and Scalability in Synthetic Processes for this compound

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and consideration of process scalability. Key goals include maximizing yield, improving efficiency, minimizing waste, and ensuring a safe and cost-effective process.

Yield Enhancement Strategies and Efficiency Improvement

Catalyst Selection: The choice of catalyst can significantly impact reaction rates and yields. For the synthesis of methylpyridines, various catalysts, including those based on cadmium, chromium, and zinc oxides, have been investigated. semanticscholar.org The use of phosphoric acid as a peptizer has been shown to increase catalyst activity. semanticscholar.org For esterification reactions, such as the formation of methyl acetate, the use of a catalyst like sulfuric acid is common. uctm.edu

Reaction Conditions Optimization: Optimizing reaction parameters such as temperature, pressure, reaction time, and solvent is crucial. For instance, in the synthesis of methylpyridines from acetylene (B1199291) and ammonia, a temperature of 420°C was found to be optimal using certain catalysts. semanticscholar.org Microwave-assisted esterification of acetic acid and methanol has been optimized using a Box-Behnken design, investigating factors like microwave power, reactant ratio, catalyst concentration, and reaction time. uctm.eduresearchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and selectivity. A continuous flow method for the α-methylation of pyridines using a packed-bed reactor with Raney® nickel has been developed, offering a greener and more efficient route to 2-methylpyridines. mdpi.com

E-factor Reduction and Waste Minimization in Chemical Production

The E-factor (Environmental factor), which is the mass ratio of waste to desired product, is a key metric for assessing the environmental impact of a chemical process. Reducing the E-factor is a primary goal in green chemistry.

Atom Economy: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. Reactions like annulations, which form cyclic structures from multiple components in a single step, can be highly atom-economical. nih.gov

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is crucial. For example, the use of 1-propanol (B7761284) as a solvent in the flow synthesis of 2-methylpyridines is a greener alternative to higher boiling point solvents like 1-octanol. mdpi.com

Catalytic Processes: Catalytic reactions are generally preferred over stoichiometric reactions as they reduce the amount of waste generated. The development of efficient catalysts for pyridine synthesis and functionalization is an active area of research. semanticscholar.orgmdpi.com

Industrial Scale-up Considerations and Process Development

Scaling up a chemical process from the laboratory to an industrial scale presents numerous challenges that must be addressed during process development.

Reaction Engineering: Understanding the reaction kinetics and thermodynamics is essential for designing and operating a large-scale reactor. For the production of methyl acetate, reactive distillation has been employed, which combines reaction and separation in a single unit, leading to high reactant conversions and overcoming azeotrope formation. google.com

Downstream Processing: The purification of the final product is a critical step in any chemical process. The choice of purification method, such as distillation, crystallization, or chromatography, will depend on the properties of the product and the impurities present. For methyl acetate production, the reactive distillation column is designed to separate the product from reactants and byproducts. google.com

Safety and Hazard Analysis: A thorough safety and hazard analysis is required before any process is scaled up. This includes identifying potential hazards, assessing risks, and implementing appropriate safety measures to prevent accidents. The flammability of solvents and reagents used in the synthesis of pyridine derivatives and methyl acetate requires careful handling and process design. made-in-china.com

| Optimization Strategy | Key Findings | Reference(s) |

| Yield Enhancement | ||

| Catalyst Selection | Cadmium, chromium, and zinc oxide catalysts are effective for methylpyridine synthesis. Phosphoric acid can act as a beneficial peptizer. | semanticscholar.org |

| Reaction Condition Optimization | Optimal temperature for methylpyridine synthesis found to be 420°C. Microwave-assisted esterification optimized for power, reactant ratio, catalyst concentration, and time. | semanticscholar.orguctm.eduresearchgate.net |

| Flow Chemistry | Continuous flow α-methylation of pyridines using Raney® nickel provides a greener and more efficient route. | mdpi.com |

| E-factor Reduction | ||

| Atom Economy | [3 + 2 + 1] annulation reactions offer a highly atom-economical route to 2-methylpyridines. | nih.gov |

| Greener Solvents | 1-Propanol used as a greener solvent in flow synthesis of 2-methylpyridines. | mdpi.com |

| Industrial Scale-up | ||

| Reaction Engineering | Reactive distillation is an effective method for the industrial production of methyl acetate, achieving high conversions. | google.com |

| Downstream Processing | The design of the reactive distillation column for methyl acetate production facilitates product purification. | google.com |

Reaction Mechanisms and Chemical Transformations of 6 Methylpyridin 2 Yl Methyl Acetate

Fundamental Reaction Types Involving the (6-Methylpyridin-2-yl)methyl Acetate (B1210297) Moiety

The reactivity of (6-methylpyridin-2-yl)methyl acetate is dictated by its constituent functional groups: the pyridine (B92270) ring, the methyl group, and the ester moiety. These groups can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation Pathways and Oxidized Derivatives

The oxidation of this compound can occur at either the methyl group on the pyridine ring or the ester side chain. Oxidation of the methyl group can lead to the corresponding carboxylic acid, a transformation of significant interest for the synthesis of various pyridine carboxylic acids. google.comnih.gov For instance, the oxidation of methylpyridines to pyridine carboxylic acids has been a subject of considerable research. google.comnih.govacs.org

One method for the oxidation of a methyl-pyridine involves dissolving it in an aqueous solution, raising the temperature, and introducing a molecular halogen in the presence of actinic radiation. google.com This process yields the corresponding pyridine carboxylic acid. google.com Another approach involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide in sulfuric acid (Jones reagent). These reagents can oxidize the methyl group to a carboxylic acid.

Furthermore, the pyridine nitrogen can be oxidized to an N-oxide using peracids. wikipedia.org This transformation increases the positive charge in the ring, enhancing its reactivity towards both oxidation and reduction. wikipedia.org Catalytic systems, such as those involving maleic anhydride (B1165640) derivatives and hydrogen peroxide, have also been developed for the N-oxidation of pyridine substrates. rsc.org

Indirect oxidation pathways may first involve the hydrolysis of the ester to 2-pyridylmethanol, which is then oxidized to 2-pyridinecarboxylic acid.

Reduction Reactions and Reduced Forms

The pyridine ring of this compound can be reduced to yield piperidine (B6355638) or tetrahydropyridine (B1245486) derivatives. The hydrogenation of pyridine to piperidine is a well-established transformation. wikipedia.org Milder reducing agents, such as lithium aluminium hydride, can produce partially hydrogenated derivatives like dihydropyridines. wikipedia.org

Rhodium-catalyzed transfer hydrogenation offers an efficient method for the reduction of pyridinium (B92312) salts to both piperidines and 1,2,3,6-tetrahydropyridines under mild conditions. liv.ac.uk This method utilizes a formic acid/triethylamine mixture and can be highly chemoselective depending on the substitution pattern of the pyridine ring. liv.ac.uk The reduction of the pyridine ring can also be achieved using formic acid, where the pyridinium formate (B1220265) is reduced to a dihydropyridine (B1217469) derivative. acs.org

The ester group can also be reduced. For example, ethyl 2-(6-methylpyridin-2-yl)acetate can undergo reduction to convert the ester group into an alcohol.

Substitution Reactions (Electrophilic and Nucleophilic) on the Pyridine Ring

The pyridine ring in this compound is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq Reactions like nitration and halogenation require harsh conditions. uoanbar.edu.iq

Conversely, the pyridine ring is highly susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, due to the lower electron density at these carbon atoms. wikipedia.orguoanbar.edu.iq The reactivity towards nucleophilic substitution is so pronounced that even a hydride ion can be displaced. uoanbar.edu.iq The stability of the intermediate carbanions formed during nucleophilic attack contributes to this enhanced reactivity. uoanbar.edu.iq

The presence of a positive charge on the nitrogen, as in a pyridinium salt, further increases the ring's reactivity towards nucleophiles. wikipedia.org Vicarious nucleophilic substitution (VNS) is a notable reaction where electrophilic nitropyridines react with carbanions to achieve C-H alkylation. acs.org The mechanism involves the formation of a Meisenheimer-type adduct followed by base-induced elimination. acs.org

Mechanistic Investigations of Ester Hydrolysis with Relevance to Acetate Derivatives

The hydrolysis of esters, including acetate derivatives like this compound, can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester is the reverse of Fischer esterification. chemistrysteps.comlibretexts.org The mechanism involves the following steps: pearson.comyoutube.com

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. pearson.comyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. pearson.comyoutube.com

Proton Transfer: A proton is transferred from the attacking water molecule to the alkoxy group of the ester. youtube.com

Elimination: The protonated alkoxy group (an alcohol) is eliminated as a leaving group, and the carbonyl group is reformed. youtube.com

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated to regenerate the acid catalyst. youtube.com

This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.commasterorganicchemistry.com The mechanism proceeds as follows: masterorganicchemistry.combyjus.comyoutube.com

Nucleophilic Attack: A hydroxide (B78521) ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.combyjus.comyoutube.com

Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide ion as the leaving group and forming a carboxylic acid. masterorganicchemistry.combyjus.comyoutube.com

Kinetic studies have shown that the rate of ester hydrolysis is influenced by factors such as solvent composition and the presence of electrolytes. ias.ac.inias.ac.in For instance, the presence of potassium acetate can increase the rate of hydrolysis. ias.ac.in

Catalytic Transformations Utilizing this compound Scaffolds or Analogs

Rhodium-Catalyzed Carbene to Ketene (B1206846)/Ketene Imine Conversions

Pyridine-containing ligands, analogous in structure to this compound, have been employed in rhodium-catalyzed transformations. Specifically, rhodium complexes with (6-(phosphinomethyl)pyridin-2-yl)methan-sec-amine type PNN pincer ligands have demonstrated catalytic activity in the conversion of carbenes into ketenes and ketene imines. rsc.orgrsc.org

These reactions typically use diazo compounds, such as ethyl diazoacetate, as carbene precursors. rsc.orgrsc.org The proposed mechanism involves the following key steps: rsc.orgrsc.org

Diazo Activation: This is often the rate-determining step. rsc.orgrsc.org

Carbene Formation: The activated diazo compound releases nitrogen gas to form a rhodium-carbene intermediate.

Ketene Formation: The rhodium-carbene undergoes a transformation, possibly via an outer-sphere CO insertion mechanism, to form the ketene. rsc.orgrsc.org

These rhodium catalysts are notable for being the first reported for the catalytic production of ketenes and ketene imines from carbenoids. rsc.orgrsc.org The ability of rhodium to bind to the ketene or ketene imine intermediates offers potential for developing enantioselective reactions using chiral ligands. rsc.orgrsc.org

Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt) in Derivative Synthesis

The derivatization of molecules containing the 6-methylpyridine core frequently employs classic condensation reactions to build molecular complexity. While direct participation of this compound in Knoevenagel or Claisen-Schmidt condensations is not prominently documented, its structural analogues, specifically 6-methylpyridine-2-carboxaldehyde and 2-acetyl-6-methylpyridine (B1266835), are key substrates for these transformations. These reactions are fundamental in forming new carbon-carbon bonds and synthesizing a wide array of substituted pyridine derivatives.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base. wikipedia.org For derivatives of the 6-methylpyridin-2-yl moiety, this is exemplified by the reaction of 6-methylpyridine-2-carboxaldehyde with active methylene compounds like malonic acid or its esters. wikipedia.org

In a typical reaction, a base such as piperidine facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 6-methylpyridine-2-carboxaldehyde. A subsequent dehydration step yields a stable α,β-unsaturated product. wikipedia.org The Doebner modification of this reaction uses pyridine as the solvent and involves a condensation with malonic acid, which is followed by decarboxylation. wikipedia.org

A representative Knoevenagel condensation for a related substrate is the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid, which yields a conjugated enone. wikipedia.org Similar reactivity is expected for 6-methylpyridine-2-carboxaldehyde, leading to a variety of functionalized derivatives.

Table 1: Examples of Knoevenagel Condensation Reactants

| Carbonyl Compound | Active Methylene Compound | Potential Product Type |

|---|---|---|

| 6-Methylpyridine-2-carboxaldehyde | Malononitrile | 2-((6-methylpyridin-2-yl)methylene)malononitrile |

| 6-Methylpyridine-2-carboxaldehyde | Diethyl malonate | Diethyl 2-((6-methylpyridin-2-yl)methylene)malonate |

| 6-Methylpyridine-2-carboxaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(6-methylpyridin-2-yl)acrylate |

This table presents potential reactions based on the established mechanism of the Knoevenagel condensation.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation, occurring between an aldehyde or ketone with an α-hydrogen and an aromatic or heterocyclic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of the 6-methylpyridin-2-yl framework, 2-acetyl-6-methylpyridine serves as a key reactant. This ketone can react with various aromatic aldehydes (e.g., benzaldehyde) in the presence of a base like sodium hydroxide to form chalcone-like compounds, also known as α,β-unsaturated ketones. wikipedia.orgnih.gov

The mechanism involves the deprotonation of the α-carbon of the acetyl group on 2-acetyl-6-methylpyridine to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to yield the conjugated enone product. Solvent-free methods using solid NaOH have been shown to produce quantitative yields in related systems. nih.gov

Table 2: Example of Claisen-Schmidt Condensation

| Ketone | Aldehyde | Base | Product Type |

|---|---|---|---|

| 2-Acetyl-6-methylpyridine | Benzaldehyde | NaOH | (E)-1-(6-methylpyridin-2-yl)-3-phenylprop-2-en-1-one |

This table illustrates potential Claisen-Schmidt reactions involving a key structural analogue of the title compound.

Reactivity Profile of the 6-Methylpyridin-2-yl Moiety in Complex Chemical Systems

Research into the acceptorless dehydrogenation of methylpiperidine isomers has revealed that the position of the methyl group has a profound effect on reactivity. nih.gov A methyl group at the 2- (or symmetrically, the 6-) position makes the dehydrogenation reaction thermodynamically more favorable by lowering the reaction enthalpy and increasing the reaction entropy. nih.govnih.gov This positioning also kinetically benefits the reaction by decreasing the activation energy. nih.gov This intrinsic property of the 2-methylpyridine (B31789) core suggests that the 6-methyl group in "this compound" plays a crucial role in the thermodynamic and kinetic profile of reactions involving the pyridine ring.

The 6-methyl group itself is a site of reactivity. Under strongly basic conditions, the methyl group can be deprotonated to form a carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions, including condensations with aldehydes or ketones, in a manner analogous to the reactivity of 2-picoline.

Furthermore, the 6-methylpyridin-2-yl core is a common structural motif in the synthesis of complex heterocyclic systems and functional materials. For instance, synthetic routes to densely substituted pyrimidines and quinolines have been developed using N-vinyl and N-aryl amides in condensation reactions, showcasing the utility of pyridine-based structures as building blocks. organic-chemistry.orgorganic-chemistry.org The synthesis of potent and selective LIMK inhibitors also utilizes the pyridine scaffold, where transformations of substituents are key steps in building the final complex molecule. acs.org In these multi-step syntheses, the 6-methylpyridin-2-yl moiety often acts as a stable core that directs subsequent chemical transformations.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Methylpyridine-2-carboxaldehyde |

| 2-Acetyl-6-methylpyridine |

| Malonic acid |

| Piperidine |

| 2-Methoxybenzaldehyde |

| Thiobarbituric acid |

| Malononitrile |

| Diethyl malonate |

| Ethyl cyanoacetate |

| Benzaldehyde |

| Sodium hydroxide |

| 4-Methoxybenzaldehyde |

Theoretical and Computational Studies on 6 Methylpyridin 2 Yl Methyl Acetate Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of computational studies on molecular systems. These methods employ the principles of quantum mechanics to model the behavior of electrons and nuclei, providing a fundamental understanding of molecular structure and properties.

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. utah.edu The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction of a molecule as a single Slater determinant. utah.edunih.gov While the HF method provides a good starting point for understanding the electronic structure of (6-Methylpyridin-2-yl)methyl acetate (B1210297), it does not fully account for electron correlation, which can be a limitation for accurately predicting certain molecular properties. westlake.edu.cnresearchgate.net

The primary output of a Hartree-Fock calculation is the set of molecular orbitals and their corresponding energies. For (6-Methylpyridin-2-yl)methyl acetate, this would involve solving the Roothaan equations for the system, yielding a description of the distribution of electrons within the molecule. This information is crucial for understanding its chemical reactivity and bonding characteristics.

Table 1: Illustrative Output of a Hartree-Fock Calculation for this compound

| Property | Illustrative Value |

| Total Energy (Hartree) | -552.3 |

| Dipole Moment (Debye) | 2.5 |

| Highest Occupied Molecular Orbital (HOMO) Energy (eV) | -8.2 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | 1.5 |

Note: The values in this table are illustrative and represent the type of data obtained from a Hartree-Fock calculation.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. nih.gov Unlike wave function-based methods like Hartree-Fock, DFT calculates the total energy of a system based on its electron density. nih.gov Functionals such as B3LYP, a hybrid functional, and BLYP, a generalized gradient approximation (GGA) functional, are commonly used to perform these calculations. nih.govmpg.de

For this compound, DFT calculations with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) can be employed to determine its optimized molecular geometry. researchgate.netresearchgate.net This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized geometry provides detailed information about bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield accurate total energies, which can be used to predict the stability of different conformations of the molecule. mpg.de

Table 2: Illustrative Optimized Geometric Parameters for this compound from a DFT (B3LYP/6-311++G(d,p)) Calculation

| Parameter | Illustrative Value |

| C=O Bond Length (Å) | 1.21 |

| C-O Bond Length (ester, Å) | 1.35 |

| N-C (pyridine) Bond Length (Å) | 1.34 |

| C-C-N Bond Angle (°) | 123.0 |

| O=C-O-C Dihedral Angle (°) | 179.5 |

Note: The values in this table are illustrative and represent the type of data obtained from a DFT geometry optimization.

Elucidation of Reaction Mechanisms via Computational Modeling

DFT calculations are frequently used to locate the transition state structures and calculate the activation energies, providing a quantitative measure of the reaction barrier. This information is critical for understanding the kinetics and feasibility of a particular chemical transformation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, DFT calculations can be used to predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, one can confirm the identity and purity of the synthesized compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using computational methods. These theoretical predictions can aid in the assignment of signals in the experimental ¹H and ¹³C NMR spectra of this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbital Diagrams)

The electronic structure of a molecule governs its chemical reactivity and optical properties. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. ossila.comirjweb.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.comucsb.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. irjweb.com For this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the ester oxygen atoms, while the LUMO is likely to be centered on the pyridine ring and the carbonyl group. ucsb.eduresearchgate.net

Molecular orbital diagrams, which depict the energies and shapes of the molecular orbitals, can be generated from computational calculations. These diagrams provide a visual representation of the electronic structure and are invaluable for understanding bonding and reactivity. researchgate.net

Table 3: Illustrative Electronic Properties of this compound from a DFT Calculation

| Property | Illustrative Value (eV) |

| HOMO Energy | -7.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 7.3 |

Note: The values in this table are illustrative and represent the type of data obtained from a DFT electronic structure analysis.

Molecular Interactions and Hydrogen Bonding Networks through Computational Methods

Computational methods can be used to study the non-covalent interactions between this compound and other molecules, such as solvents or reactants. These interactions, including hydrogen bonding and van der Waals forces, play a significant role in determining the physical properties and reactivity of the compound.

For instance, the interaction of this compound with protic solvents like water or alcohols can be modeled to understand the formation of hydrogen bonds. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. Computational studies can quantify the strength of these hydrogen bonds and elucidate their influence on the conformation and reactivity of the molecule. nih.gov While this compound does not have traditional hydrogen bond donors, weak C-H···O interactions can also be investigated.

Applications in Medicinal Chemistry and Drug Discovery Research

(6-Methylpyridin-2-yl)methyl Acetate (B1210297) as a Synthetic Intermediate for Pharmaceutical Agents

(6-Methylpyridin-2-yl)methyl acetate is a valuable building block in medicinal chemistry. The pyridine (B92270) ring is a "privileged scaffold," meaning it is a common structural feature in many approved drugs and biologically active compounds researchgate.net. This heterocycle can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets like enzymes and receptors. The methyl group at the 6-position can influence the compound's steric and electronic properties, potentially enhancing binding affinity or modifying its metabolic profile.

This intermediate can be chemically modified at several positions to generate a library of derivatives. The acetate group can be hydrolyzed to the corresponding alcohol, which can then be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages. These functional groups serve as handles for coupling with other molecular fragments to construct more complex molecules. For instance, derivatives of 2-aminopyridine, which are structurally related to the core of this compound, are used to synthesize diaryl amino pyridine (DAPY) compounds, which have shown antimicrobial potential ycmou.ac.in. The synthesis of complex imidazole (B134444) derivatives with antibacterial properties also utilizes precursors containing the 6-methylpyridine moiety nih.govresearchgate.net. Therefore, this compound represents a key starting point for accessing novel pharmaceutical agents.

Development of Antimicrobial Agents based on this compound Scaffold

The pyridine nucleus is integral to a wide array of compounds demonstrating significant antimicrobial effects mdpi.comnih.gov. The scaffold derived from this compound is a key component in the design of new agents to combat drug-resistant pathogens.

Researchers have successfully synthesized and evaluated numerous antibacterial agents incorporating the 6-methylpyridine structure. A notable series of studies focused on imidazole derivatives containing this moiety. These compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria nih.govresearchgate.netnih.gov.

In one study, a series of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b] nih.govmdpi.comnih.govthiadiazoles were synthesized. Several of these compounds exhibited moderate to strong antibacterial activity. Specifically, compound 16d from this series showed exceptionally strong antibacterial effects, with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL against certain strains nih.gov. Another compound, 15t , also displayed potent activity with MIC values ranging from 1-2 μg/mL nih.govresearchgate.net. Further research into pyrazole derivatives built upon a similar framework identified compounds with MIC values as low as 0.25 µg/mL against multi-drug resistant strains, a four-fold greater potency than the control drug gatifloxacin researchgate.net. Coordination complexes involving the (6-methyl-pyridin-2-ylamino)-acetic acid ligand have also been shown to possess enhanced antibacterial activity researchgate.net.

| Compound Series | Pathogen(s) | Key Findings (MIC) | Reference(s) |

| Imidazole-Thiadiazoles | Various Bacteria | Compound 15t : 1-2 μg/mL; Compound 16d : 0.5 μg/mL | nih.govresearchgate.net |

| Pyrazole Derivatives | Multi-drug Resistant Bacteria | Compound 21c and 23h : 0.25 μg/mL | researchgate.net |

| Amide/Sulfonamide Derivatives | Various Bacteria | Good activity with MICs ranging from 4–64 µg/mL | researchgate.net |

The pyridine scaffold is also a key feature in the development of antifungal agents researchgate.netnih.gov. Hybrid compounds that combine the 6-methylpyridine core with other heterocyclic systems, such as imidazole or benzimidazole, have shown significant promise nih.gov. These molecules are investigated for their ability to combat human and plant fungal pathogens.

Research has shown that certain hybrid bis-(imidazole)-pyridine derivatives display potent activity against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus flavus nih.gov. The mechanism of action for many imidazole-based antifungals involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane nih.gov. Pyridine-containing drugs, on the other hand, can act as cell wall inhibitors nih.gov. The combination of these scaffolds into a single molecule can lead to enhanced efficacy. For example, a bis-(imidazole)-pyridine hybrid with a phenyl group substitution was found to have a MIC of 3.9 µg/mL against a wild-type strain of C. albicans nih.gov. Other studies have noted that pyridine derivatives linked to 1,3,4-thiadiazole exhibit excellent inhibitory effects against drug-resistant pathogenic fungi, with MIC values as low as 0.125 to 2 μg/mL chempanda.com.

| Compound Series | Fungal Strain(s) | Key Findings (MIC) | Reference(s) |

| Hybrid bis-(imidazole)-pyridine | C. albicans (wild type) | 3.9 µg/mL | nih.gov |

| Hybrid bis-(benzimidazole)-pyridine | Rhodotorula sp. | 3.9 µg/mL | nih.gov |

| 1,3,4-Thiadiazole-pyridines | Drug-resistant fungi | 0.125 - 2 μg/mL | chempanda.com |

Pyridine and its derivatives are recognized for their broad-spectrum antiviral activities mdpi.comnih.govresearchgate.net. The pyridine scaffold is a critical component in compounds developed to target a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Respiratory Syncytial Virus (RSV) nih.goveurekaselect.com. The versatility of the pyridine ring allows it to serve as a precursor for a wide range of heterocyclic compounds with potential therapeutic applications against viral diseases nih.govsemanticscholar.org.

The mechanisms by which pyridine derivatives exert their antiviral effects are diverse. They can act as inhibitors of key viral enzymes such as reverse transcriptase and polymerase, or they can interfere with viral maturation, DNA/RNA replication, and gene expression nih.goveurekaselect.com. Given the established importance of the pyridine nucleus in antiviral drug discovery, the this compound scaffold represents a promising starting point for the synthesis of novel antiviral agents researchgate.net.

Anti-inflammatory Therapeutic Potential of Related Compounds

Compounds containing the pyridine ring, structurally related to this compound, have been extensively investigated for their anti-inflammatory properties researchgate.netnih.govacs.org. These derivatives often function by inhibiting key mediators in the inflammatory cascade.

One primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key signaling molecules in inflammation researchgate.netnih.gov. For example, imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to effectively reduce inflammation in preclinical models researchgate.net. Other studies on imidazol-5-yl pyridine derivatives have identified compounds that act as potent inhibitors of p38α/MAPK14 kinase, an enzyme that regulates the biosynthesis of inflammatory cytokines like TNF-α and IL-6 elsevierpure.com. One such compound, 11d , inhibited the production of prostaglandin E2 (PGE2) and nitric oxide (NO) with IC50 values of 0.29 µM and 0.61 µM, respectively, in macrophage cell lines elsevierpure.com. Pyrimidine derivatives, which share structural similarities with pyridines, have also been developed as anti-inflammatory drugs that target these pathways nih.govnih.gov.

Enzyme Inhibition Studies

The 6-methylpyridine scaffold is a versatile platform for designing specific enzyme inhibitors, which are crucial in treating a wide range of diseases drugbank.commdpi.com.

One area of investigation is the development of urease inhibitors. Urease is an enzyme produced by some bacteria, such as Helicobacter pylori, that is linked to gastritis and peptic ulcers. A series of pyridine carboxamide and carbothioamide derivatives, including those with the 6-methylpyridine-2-yl moiety, have been synthesized and tested for their ability to inhibit this enzyme nih.gov. Several compounds showed potent inhibitory action, with IC50 values significantly lower than that of the standard inhibitor thiourea. For instance, while a 6-methylpyridine derivative (Rx-8 ) was tested, the most potent compounds in the series (Rx-6 and Rx-7 ) achieved IC50 values of 1.07 µM and 2.18 µM, respectively nih.gov.

Additionally, related aminopyridine compounds have been identified as potent and selective inhibitors of inducible nitric oxide synthase (NOS II), an enzyme involved in inflammatory processes. 2-Amino-4-methylpyridine, for example, was found to be a competitive inhibitor of NOS II with an IC50 value of 6 nM for the murine enzyme and 40 nM for the human recombinant version nih.gov. This demonstrates the potential of the methylpyridine scaffold to be tailored for high-potency inhibition of specific enzyme targets.

| Enzyme Target | Compound Series | Key Findings (IC50) | Reference(s) |

| Urease | Pyridine Carboxamides | Rx-6 : 1.07 µM; Rx-7 : 2.18 µM | nih.gov |

| Inducible NO Synthase (NOS II) | 2-Amino-4-methylpyridine | 6 nM (murine); 40 nM (human) | nih.gov |

| p38α/MAPK14 Kinase | Imidazol-5-yl Pyridines | 11d : 45 nM | elsevierpure.com |

Tyrosinase Inhibition Properties

Tyrosinase is a key enzyme in the biosynthesis of melanin, making it a target for agents developed to treat hyperpigmentation disorders. While various coumarin derivatives have been explored for their potential to inhibit tyrosinase, specific research on the tyrosinase inhibition properties of this compound or its direct coumarin derivatives was not available in the consulted scientific literature.

Carbonic Anhydrase (CA) Inhibition by (6-Methylpyridin-2-yl)coumarin Derivatives

A series of novel chalcones based on a 3-(6-methylpyridin-2-yl)coumarin (MPC) scaffold have been designed and synthesized to evaluate their inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.govmdpi.comnih.gov Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes. nih.govnih.gov Certain isoforms, particularly hCA IX and hCA XII, are overexpressed in various cancers and are implicated in tumor progression by regulating pH in the tumor microenvironment, making them a promising target for anticancer therapies. mdpi.comresearchgate.net

The inhibitory activities of the synthesized 3-(6-methylpyridin-2-yl)coumarin derivatives were assessed against four isoforms: the ubiquitous cytosolic hCA I and II, and the cancer-related transmembrane hCA IX and XII. nih.gov

A key objective in the development of CA inhibitors for cancer therapy is achieving selectivity for tumor-associated isoforms (hCA IX and XII) over the widespread cytosolic isoforms (hCA I and II) to minimize potential side effects. nih.govmdpi.comnih.gov The synthesized 3-(6-methylpyridin-2-yl)coumarin derivatives demonstrated remarkable selectivity. nih.gov

These compounds were found to inhibit the cancer-related hCA IX and hCA XII isoforms with inhibition constants (Kᵢ) in the sub-micromolar to low-micromolar range. nih.govmdpi.com In contrast, no significant inhibition of the cytosolic hCA I and hCA II isoforms was observed at concentrations up to 100 µM. nih.govnih.govnih.gov This high selectivity highlights the potential of the 3-(6-methylpyridin-2-yl)coumarin scaffold for developing targeted anticancer agents. mdpi.com The acetyl derivative, designated as MPC 3, was the most potent inhibitor against hCA IX among the tested compounds, with a sub-micromolar Kᵢ value of 0.95 µM. nih.gov

Table 1: Inhibition Data (Kᵢ) of 3-(6-Methylpyridin-2-yl)coumarin Derivatives Against hCA Isoforms

| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |

| MPC 3 | >100 | >100 | 0.95 | 0.68 |

| MPC 5a | >100 | >100 | 1.5 | 1.1 |

| MPC 5m | >100 | >100 | 1.1 | 0.95 |

| MPC 5n | >100 | >100 | 1.5 | 1.3 |

| MPC 5l | >100 | >100 | 3.8 | 2.5 |

| MPC 5j | >100 | >100 | 5.3 | 4.1 |

| MPC 5k | >100 | >100 | 36.9 | 21.4 |

| Acetazolamide (Standard) | 0.025 | 0.012 | 0.025 | 0.0058 |

Data sourced from a study on novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones. nih.gov

Structure-activity relationship (SAR) studies provided insights into the chemical features of the 3-(6-methylpyridin-2-yl)coumarin derivatives that govern their inhibitory potency and selectivity. nih.gov

The analysis revealed several key findings:

The Acetyl Group: The parent compound MPC 3, featuring an acetyl group on the pyridine ring, displayed the most potent inhibitory activity against hCA IX (Kᵢ = 0.95 µM), suggesting this feature is crucial for strong inhibition. nih.gov

Unsubstituted Phenyl Ring: MPC 5a, which contains an unsubstituted phenyl ring, also showed low micromolar inhibitory activity (Kᵢ = 1.5 µM against hCA IX). nih.gov

Heterocyclic Replacements: Bioisosteric replacement of the phenyl ring with heterocyclic moieties like thiophen-2-yl (MPC 5m) and 5-methylfuran-2-yl (MPC 5n) maintained or slightly improved the low micromolar activity against hCA IX, with Kᵢ values of 1.1 µM and 1.5 µM, respectively. nih.gov The pyridin-2-yl derivative (MPC 5l) also retained activity (Kᵢ = 3.8 µM). nih.gov

Fused Ring Systems: The introduction of larger, fused ring systems, such as 1,3-benzodioxol-5-yl (MPC 5j) and naphtha-1-yl (MPC 5k), led to a significant decrease in inhibitory activity. nih.gov Their Kᵢ values against hCA IX were 5.3 µM and 36.9 µM, respectively, indicating that bulky substituents may hinder optimal binding to the enzyme's active site. nih.gov

Anticancer and Anti-proliferative Activities

The demonstrated ability of 3-(6-methylpyridin-2-yl)coumarin derivatives to selectively inhibit cancer-related CA isoforms prompted investigations into their direct anticancer and anti-proliferative effects. nih.gov Coumarin-based compounds are a well-established class of privileged scaffolds in medicinal chemistry, known to exhibit anticancer profiles through various mechanisms of action. semanticscholar.org

Selected compounds from the series were evaluated for their anti-proliferative activity against a panel of 59 human cancer cell lines by the National Cancer Institute (NCI). nih.gov The screening identified certain derivatives with broad-spectrum anticancer activity. mdpi.com

Compound MPC 5g, in particular, showed anti-proliferative efficacy against 31 different human cancer cell lines. mdpi.com It exerted a lethal effect on Melanoma MDAMB-435 cells, with a growth inhibition percentage (GI%) of 121%. mdpi.com Furthermore, it demonstrated notable activity against several Leukemia cell lines (K-562, HL-60(TB), and SR) and another Melanoma cell line (LOX IMVI), with inhibition percentages of 61%, 62%, 73%, and 68%, respectively. mdpi.com

Table 2: In Vitro Growth Inhibition (GI%) of Compound MPC 5g on Selected Human Cancer Cell Lines

| Cell Line | Cancer Type | Growth Inhibition (%) |

| K-562 | Leukemia | 61 |

| HL-60(TB) | Leukemia | 62 |

| SR | Leukemia | 73 |

| LOX IMVI | Melanoma | 68 |

| MDAMB-435 | Melanoma | 121 |

| HCT-116 | Colon Cancer | Moderate Activity |

Data represents activity at a 10 µM dose. Sourced from Tawfik et al., 2022. mdpi.com

The primary biological targets identified for the anticancer activity of these 3-(6-methylpyridin-2-yl)coumarin derivatives are the human carbonic anhydrase isoforms IX and XII. nih.govresearchgate.net These enzymes are crucial for cancer cell survival and proliferation. mdpi.com In the hypoxic microenvironment of solid tumors, cancer cells upregulate hCA IX and XII to manage pH homeostasis by catalyzing the hydration of carbon dioxide to protons and bicarbonate. This process helps maintain a neutral intracellular pH while acidifying the extracellular environment, which in turn promotes tumor invasion and metastasis. nih.gov

The mechanism of inhibition by coumarin-based compounds is distinct from classical sulfonamide inhibitors. nih.govsemanticscholar.org It is proposed that the coumarin ring undergoes hydrolysis within the enzyme's active site to form a cis-2-hydroxy-cinnamic acid derivative. nih.gov This product then acts as an inhibitor by binding to amino acid residues at the entrance of the active site cavity, effectively blocking substrate access. nih.govsemanticscholar.org By selectively inhibiting hCA IX and XII, the 3-(6-methylpyridin-2-yl)coumarin derivatives disrupt the pH-regulating machinery of cancer cells, leading to intracellular acidification and subsequent induction of apoptosis and inhibition of proliferation. nih.gov

Compound Names Table

| Abbreviation / Number | Chemical Name |

| MPC 3 | 3-(5-acetyl-6-methylpyridin-2-yl)-2H-chromen-2-one |

| MPC 5a | 3-(6-methyl-5-(3-phenylacryloyl)pyridin-2-yl)-2H-chromen-2-one |

| MPC 5g | 3-(5-(3-(4-(dimethylamino)phenyl)acryloyl)-6-methylpyridin-2-yl)-2H-chromen-2-one |

| MPC 5j | 3-(5-(3-(benzo[d] nih.govnih.govdioxol-5-yl)acryloyl)-6-methylpyridin-2-yl)-2H-chromen-2-one |

| MPC 5k | 3-(6-methyl-5-(3-(naphthalen-1-yl)acryloyl)pyridin-2-yl)-2H-chromen-2-one |

| MPC 5l | 3-(6-methyl-5-(3-(pyridin-2-yl)acryloyl)pyridin-2-yl)-2H-chromen-2-one |

| MPC 5m | 3-(6-methyl-5-(3-(thiophen-2-yl)acryloyl)pyridin-2-yl)-2H-chromen-2-one |

| MPC 5n | 3-(5-(3-(5-methylfuran-2-yl)acryloyl)-6-methylpyridin-2-yl)-2H-chromen-2-one |

| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |

| - | This compound |

| - | cis-2-hydroxy-cinnamic acid |

Role of the 6-Methylpyridin-2-yl Moiety in Pharmacological Activity

The this compound compound incorporates the 6-methylpyridin-2-yl moiety, a structural motif that has garnered significant attention in medicinal chemistry. The strategic placement of the methyl group on the pyridine ring, along with the inherent properties of the pyridine nucleus itself, can profoundly influence a molecule's pharmacological profile. This section delves into the specific contributions of this moiety to hydrophobic interactions with biological targets and its impact on metabolic stability and biotransformation pathways.

The introduction of a methyl group onto the pyridine ring, as seen in the 6-methylpyridin-2-yl moiety, can significantly enhance the lipophilicity of a compound. This increased hydrophobicity often facilitates more effective interactions with hydrophobic pockets within biological targets such as enzymes and receptors. An increase in molecular area and volume, along with a larger polar surface area, can be correlated with a compound's biological activity nih.gov.

The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a single methyl group can lead to a dramatic, and often unanticipated, increase in binding affinity and potency researchgate.net. This enhancement can be attributed to several factors. The methyl group can occupy a specific hydrophobic sub-pocket within the binding site, displacing water molecules and leading to a favorable entropic gain. Furthermore, the steric bulk of the methyl group can induce a conformational change in the ligand, pre-organizing it into a more favorable geometry for binding researchgate.netnih.gov. This can lead to a more optimal alignment of other key interacting groups within the molecule with their counterparts on the protein target.

A literature analysis of over 2000 cases demonstrated that an activity boost of a factor of 10 or more is observed in 8% of cases with the addition of a methyl group, and a 100-fold boost occurs in approximately 1 in 200 instances acs.org. The most significant improvements in activity are often achieved when the conformational benefits are coupled with the burial of the methyl group in a hydrophobic region of the protein researchgate.netnih.gov.

The pyridine ring itself, being a planar aromatic system, can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, further anchoring the molecule to its target. The presence and position of substituents like the methyl group can modulate the electronic properties of the pyridine ring, influencing the strength of these interactions nih.govnih.gov.

| Compound Feature | Influence on Hydrophobic Interactions | Potential Impact on Biological Activity |

|---|---|---|

| 6-Methyl Group | Increases lipophilicity, facilitates binding to hydrophobic pockets, can induce favorable conformational changes. | Enhanced binding affinity and potency (the "magic methyl" effect). |

| Pyridine Ring | Participates in π-π stacking with aromatic residues. | Contributes to the overall binding energy and specificity. |

| Pyridine Nitrogen | Can act as a hydrogen bond acceptor. | Provides an additional anchoring point to the biological target. |

The acetate ester is a common functional group in prodrug design and is susceptible to hydrolysis by various esterase enzymes present in the plasma, liver, and other tissues. This enzymatic cleavage would rapidly convert this compound into (6-methylpyridin-2-yl)methanol and acetic acid. This hydrolysis is a common and often rapid metabolic pathway for acetate esters nih.gov. For instance, benzyl (B1604629) acetate, a structurally analogous compound, undergoes rapid hydrolysis to benzyl alcohol and acetate nih.gov.

The methyl group on the pyridine ring is also a potential site for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This oxidation can lead to the formation of a hydroxymethyl group, which can be further oxidized to a carboxylic acid. The rate and extent of this oxidation can be influenced by the electronic properties of the pyridine ring and the steric environment around the methyl group.

The pyridine ring itself can also undergo metabolism, although it is generally more metabolically stable than a benzene ring due to the electron-withdrawing nature of the nitrogen atom nih.gov. However, oxidation of the pyridine nitrogen to form an N-oxide is a possible metabolic pathway.

| Metabolic Pathway | Site of Action | Primary Metabolite(s) | Key Enzymes Involved |

|---|---|---|---|

| Ester Hydrolysis | Acetate Ester | (6-Methylpyridin-2-yl)methanol, Acetic Acid | Esterases |

| Methyl Group Oxidation | 6-Methyl Group | (6-Hydroxymethylpyridin-2-yl)methyl acetate, further oxidation products | Cytochrome P450 (CYP) enzymes |

| Pyridine Ring Oxidation | Pyridine Nitrogen | This compound N-oxide | Cytochrome P450 (CYP) enzymes |

Broader Applications and Industrial Relevance of 6 Methylpyridin 2 Yl Methyl Acetate

Use in Agrochemical Synthesis and Production

The pyridine (B92270) ring is a fundamental scaffold in a multitude of agrochemicals, including herbicides, insecticides, and fungicides. (6-Methylpyridin-2-yl)methyl acetate (B1210297) serves as a key raw material in the synthesis of 6-methylpicolinic acid, a crucial building block for certain herbicidal compounds. chemicalbook.comnih.govtcichemicals.comchemspider.com

One notable application is in the development of novel picolinic acid-based herbicides. Research has shown that derivatives of 6-methylpicolinic acid, such as 6-indazolyl-2-picolinic acids, exhibit significant herbicidal activity. nih.gov These compounds have demonstrated potent inhibitory effects on the root growth of various weeds and have shown effective post-emergence herbicidal action against species like Amaranthus retroflexus and Chenopodium album. nih.gov The synthesis of these complex herbicidal molecules often begins with simpler pyridine derivatives, highlighting the importance of starting materials like (6-Methylpyridin-2-yl)methyl acetate.

The production of 6-methylpicolinic acid from this compound is a critical step that enables the subsequent creation of these advanced agrochemicals. chemicalbook.com The process typically involves the hydrolysis of the ester group in this compound to yield the corresponding carboxylic acid, 6-methylpicolinic acid. This acid can then undergo further chemical modifications to produce the final active herbicidal ingredient.

Table 1: this compound in Agrochemical Synthesis

| Starting Material | Intermediate | Final Product Class | Example Application |

|---|

Intermediates in the Manufacturing of Dyes and Other Industrial Chemicals

Pyridine and its derivatives have long been integral to the dye manufacturing industry, contributing to the creation of a wide spectrum of colors. While direct evidence of this compound's use in specific commercial dyes is not extensively documented, its derivative, 6-methylpicolinic acid, and the broader class of picolinic acids, are recognized for their role as important intermediates.

Picolinic acid derivatives can function as ligands that form stable complexes with metal ions, a property that is leveraged in the creation of certain types of dyes. These metal-complex dyes often exhibit enhanced properties such as improved lightfastness and color intensity. The synthesis of such dyes may involve the reaction of a picolinic acid derivative with a suitable metal salt and other organic molecules to build the final dye structure.

Furthermore, the general class of pyridine compounds finds application in the synthesis of various industrial chemicals beyond dyes. They can act as solvents, catalysts, and building blocks for more complex molecular architectures. The reactivity of the pyridine ring allows for a wide range of chemical transformations, making pyridine derivatives valuable tools for industrial chemists.

Precursors for Advanced Material Development (e.g., Self-Assembly, Self-Replication)

The field of materials science is increasingly looking towards the principles of self-assembly and self-replication to create novel functional materials with precisely controlled structures and properties. Pyridine-containing molecules are of significant interest in this area due to the directional and predictable nature of the coordination bonds that the pyridine nitrogen can form with metal ions.

While specific research utilizing this compound for self-assembly is not yet prominent, its structural motifs are relevant to this field. The pyridine unit within the molecule can act as a hydrogen bond acceptor or a ligand for metal coordination, driving the spontaneous organization of molecules into larger, well-defined architectures. These self-assembled structures can range from simple dimers to complex three-dimensional networks with potential applications in areas such as catalysis, sensing, and drug delivery.

The concept of self-replication, where a molecule can catalyze its own formation from smaller building blocks, is a fundamental area of research in systems chemistry. Although still in its nascent stages, the design of synthetic self-replicating systems often relies on molecules capable of specific recognition and catalytic activity. The structural features of pyridine derivatives, including their ability to participate in hydrogen bonding and metal coordination, make them potential candidates for the development of such systems. The study of simpler pyridine-based self-assembling systems provides a foundation for the future design of more complex, self-replicating materials.

Environmental and Sustainability Considerations in 6 Methylpyridin 2 Yl Methyl Acetate Research

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in the synthesis of (6-Methylpyridin-2-yl)methyl acetate (B1210297) is crucial for minimizing its environmental footprint. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The 12 principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for achieving this goal. sigmaaldrich.com

Key principles relevant to the synthesis of pyridine (B92270) derivatives include:

Prevention: It is more beneficial to prevent the formation of waste than to treat it after it has been generated. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Synthetic methods should aim to use and generate substances with little or no toxicity to human health and the environment. yale.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. skpharmteco.com Solvents can account for 50-80% of the mass in a standard batch chemical operation and contribute significantly to the life cycle environmental impacts. skpharmteco.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized, with syntheses conducted at ambient temperature and pressure where feasible. yale.edu

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting whenever technically and economically practicable. yale.edu

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and can generate waste. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective and can be used in smaller amounts. acs.org

Design for Degradation: Chemical products should be designed to break down into harmless degradation products at the end of their function and not persist in the environment. yale.edu

Inherently Safer Chemistry for Accident Prevention: Substances used in a chemical process should be chosen to minimize the potential for chemical accidents. acs.org

In the context of synthesizing (6-Methylpyridin-2-yl)methyl acetate, applying these principles could involve using biocatalysts like enzymes, which can be highly specific and reduce the need for protecting groups. acs.org Furthermore, selecting greener solvents and developing energy-efficient reaction pathways are critical areas of research.

Environmental Fate Studies of Related Pyridine and Acetate Compounds

The environmental fate of this compound is not extensively documented. However, insights can be drawn from studies on related pyridine and acetate compounds. Pyridine and its derivatives enter the environment through industrial and agricultural activities. tandfonline.comresearchgate.net Their fate is determined by a combination of biotic and abiotic processes, including biodegradation, photochemical transformations, and transport. tandfonline.comresearchgate.net

Pyridine is generally considered to be readily biodegradable in soil. tandfonline.comresearchgate.net Numerous bacteria capable of using pyridines as a sole source of carbon and/or nitrogen have been isolated from soils and sludges. tandfonline.comresearchgate.net However, the biodegradability of the pyridine ring can be significantly altered by the type and position of substituents. tandfonline.com For instance, while many simple pyridine derivatives are biodegradable, data on the environmental fate of alkylpyridines are limited. researchgate.net Some studies have shown that certain bacteria can degrade methylpyridines. For example, a strain of Gordonia rubripertincta has been shown to degrade 3-methylpyridine. nih.gov The degradation of 2-methylpyridine (B31789) by activated sludge under denitrifying conditions has also been investigated. researchgate.net

Acetates, on the other hand, are generally readily biodegradable. santos.com Acetic acid, for example, is not expected to bioaccumulate and has a low potential to adsorb to soil. santos.com It readily dissociates in water, and the resulting acetate ion is of low toxicity concern to aquatic organisms. santos.com

| Compound Group | Environmental Fate Summary | Key Findings |

| Pyridine Compounds | Generally biodegradable in soil and water, but persistence can vary with substitution. tandfonline.comresearchgate.net | - Pyridine is readily degraded in soil. tandfonline.comresearchgate.net- Biodegradation is a key removal mechanism in water. nih.gov- The nature and position of ring substituents affect biodegradability. tandfonline.com- Some bacteria can degrade methylpyridines. nih.govresearchgate.net |

| Acetate Compounds | Readily biodegradable and low potential for bioaccumulation. santos.com | - Acetic acid shows low toxicity to aquatic life. santos.com- It has a low potential for adsorption to soil and sediment. santos.com- Vinyl acetate undergoes hydrolysis with a half-life of about 7 days. cdc.gov |

It is important to note that the presence of other substances can affect the biodegradation of these compounds. For example, methanol (B129727) has been studied for its effects on the biodegradation of 2-methylpyridine. researchgate.net

Waste Management and E-factor in Industrial Chemical Production

The chemical industry, particularly the fine and specialty chemical sectors, is often associated with significant waste generation. A useful metric for quantifying the environmental impact of a chemical process is the Environmental Factor (E-factor), which is the mass ratio of waste to the desired product. sheldon.nl The ideal E-factor is zero. libretexts.orglibretexts.org

The E-factor considers waste from various sources, including byproducts, leftover reactants, solvent losses, and spent catalysts. libretexts.orglibretexts.org Water is typically excluded from the calculation unless it is heavily contaminated. libretexts.orglibretexts.org

Typical E-Factors in the Chemical Industry

| Industry Sector | Annual Production (tons) | E-Factor Range |

| Bulk Chemicals | 100,000 - 1,000,000+ | 1 - 5 |

| Fine Chemicals | 1,000 - 10,000 | up to 500 |